2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide
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Overview
Description
2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide is a chemical compound with a unique structure that includes a cyclohexene ring, an acetyl group, and a propanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide typically involves the reaction of cyclohexene with acetyl chloride to form 2-(cyclohexen-1-yl)acetyl chloride. This intermediate is then reacted with 2-amino-propanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid
- 2-[[2-(Cyclohexen-1-yl)acetyl]amino]butanediamide
Uniqueness
2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[[2-(cyclohexen-1-yl)acetyl]amino]propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c12-10(16)9(11(13)17)14-8(15)6-7-4-2-1-3-5-7/h4,9H,1-3,5-6H2,(H2,12,16)(H2,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUNUAUCRTQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC(C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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